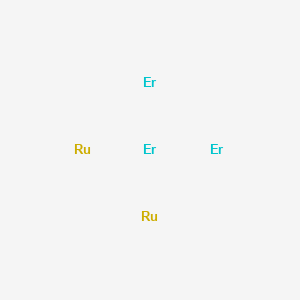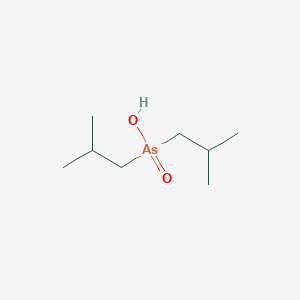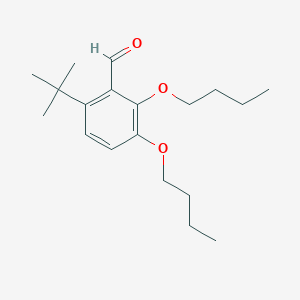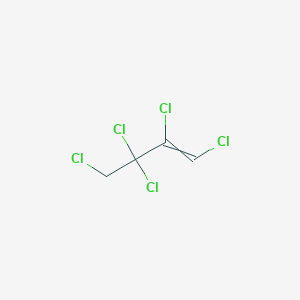
1,2,3,3,4-Pentachlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3,4-Pentachlorobut-1-ene is an organochlorine compound characterized by the presence of five chlorine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,3,4-Pentachlorobut-1-ene can be synthesized through the chlorination of butene derivatives. One common method involves the reaction of butene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where butene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of by-products. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,3,4-Pentachlorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butene oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated butene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated butene oxides.
Reduction: Less chlorinated butene derivatives.
Substitution: Hydroxylated or aminated butene derivatives.
Applications De Recherche Scientifique
1,2,3,3,4-Pentachlorobut-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2,3,3,4-Pentachlorobut-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,4-Pentachlorobut-1-ene: Similar structure but different chlorine atom arrangement.
1,2,3,4-Tetrachlorobut-1-ene: Contains one less chlorine atom.
1,2,3,3,4,4-Hexachlorobut-1-ene: Contains one additional chlorine atom.
Uniqueness
1,2,3,3,4-Pentachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated butene
Propriétés
Numéro CAS |
94796-72-2 |
|---|---|
Formule moléculaire |
C4H3Cl5 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
1,2,3,3,4-pentachlorobut-1-ene |
InChI |
InChI=1S/C4H3Cl5/c5-1-3(7)4(8,9)2-6/h1H,2H2 |
Clé InChI |
JVLILCTVEGXUHJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=CCl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silyl](/img/structure/B14349844.png)
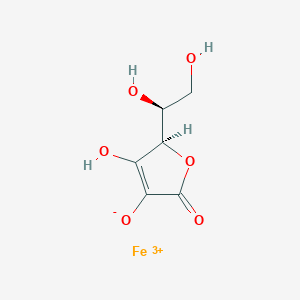




![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

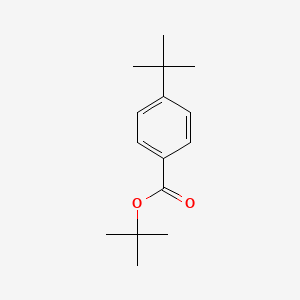

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
